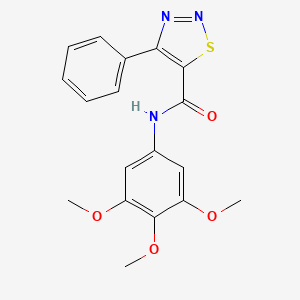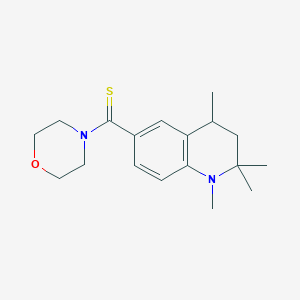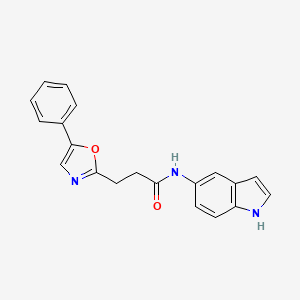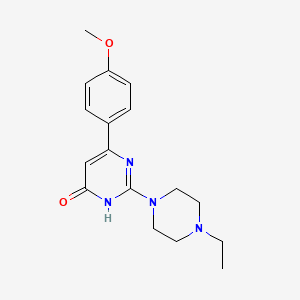![molecular formula C15H13N5O2 B11027132 2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B11027132.png)
2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide: , a mouthful of a name, belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with N-phenylacetic acid. The reaction typically occurs under acidic conditions, leading to the formation of the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are critical for efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole derivatives with additional oxygen atoms.
Reduction: Reduction processes can yield reduced forms of the compound.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
- Acidic catalysts (e.g., sulfuric acid, hydrochloric acid) for condensation reactions.
- Reducing agents (e.g., sodium borohydride) for reduction.
- Oxidizing agents (e.g., potassium permanganate) for oxidation.
Major Products:: The primary product is the titled compound itself, but variations may arise due to different substituents or reaction conditions.
Scientific Research Applications
Chemistry::
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Imidazole derivatives often serve as catalysts in organic reactions.
Drug Development: Imidazole-containing compounds have diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects.
Enzyme Inhibition: Some imidazole derivatives act as enzyme inhibitors.
Fine Chemicals: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action for this specific compound depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to explore related imidazole derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C15H13N5O2 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-(7-cyano-6-methyl-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C15H13N5O2/c1-9-11(8-16)14-18-15(22)12(20(14)19-9)7-13(21)17-10-5-3-2-4-6-10/h2-6,12H,7H2,1H3,(H,17,21)(H,18,22) |
InChI Key |
KABFDDIZJCLDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C(=O)NC2=C1C#N)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,6-Dimethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11027054.png)
![1-(5-chloro-2-methoxyphenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027057.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11027076.png)

![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11027107.png)
![2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11027111.png)
![6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B11027118.png)
![4-(4-fluorophenyl)-2-[(4-isopropylphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027120.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B11027127.png)
![4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027134.png)

![N-[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine-2-carboxamide](/img/structure/B11027148.png)
